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4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid Documentation Hub

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  • Product: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
  • CAS: 1312703-28-8

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

Executive Summary Compound Identity: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid Synonyms: 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid CAS: 1312703-28-8 Primary Application: Ligand linker for Metal-Org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid Synonyms: 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid CAS: 1312703-28-8 Primary Application: Ligand linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

This guide details the structural validation of this terphenyl derivative using Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). As a bifunctional linker (dicarboxylic acid) with an orthogonal functional group (amine), this molecule presents unique characterization challenges, particularly in differentiating overlapping hydrogen-bonding domains and resolving asymmetrical aromatic splitting patterns.

Part 1: Structural Analysis & Theoretical Prediction

Before instrumental analysis, one must understand the electronic environment of the molecule to predict spectral features accurately.

Molecular Architecture

The molecule consists of a central phenyl ring substituted at the 1, 2, and 4 positions (using terphenyl numbering).

  • Electronic Effects: The central amino group (-NH₂) is a strong electron-donating group (EDG) via resonance, shielding the ortho and para protons on the central ring. Conversely, the carboxylic acid groups (-COOH) on the outer rings are electron-withdrawing groups (EWG), deshielding their respective aromatic protons.

  • Symmetry: Unlike unsubstituted terphenyls, the amino group breaks the

    
     symmetry. The two outer benzoic acid rings are chemically non-equivalent due to their proximity to the amine (steric and electronic differentiation).
    

Part 2: FTIR Characterization

Experimental Protocol: Solid-State Analysis

Objective: Confirm the presence of the amine and carboxylic acid functionalities and assess the degree of intermolecular hydrogen bonding.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening. However, for publication-quality resolution of the fingerprint region, a KBr pellet (1-2 mg sample in 100 mg KBr) is recommended.

  • Preparation: Ensure the sample is fully dried (vacuum oven at 80°C for 4 hours) to remove lattice water, which can obscure the N-H/O-H region.

Data Interpretation

The critical challenge in this spectrum is the overlap between the broad carboxylic O-H stretch and the N-H stretching modes.

Frequency (cm⁻¹)Functional GroupVibration ModeDiagnostic Insight
3300 – 3500 Primary Amine (-NH₂)N-H Stretch (Asym/Sym)Look for a "doublet" tip protruding from the broad O-H band.
2500 – 3300 Carboxylic Acid (-COOH)O-H StretchVery broad, centered ~3000 cm⁻¹.[1][2] Indicates strong dimerization.
1680 – 1710 Carboxylic AcidC=O StretchStrong, sharp peak. Lower frequency indicates dimerization.
1620 – 1650 Aromatic Ring / AmineC=C Stretch / N-H Bend"Scissoring" of NH₂ often overlaps with aromatic skeletal vibrations.
1200 – 1300 Aryl AmineC-N StretchStrong band confirming the amine attachment to the aromatic ring.

Analyst Note: If the C=O peak appears as a split band or shifts >1720 cm⁻¹, the sample may be forming an internal salt (zwitterion) or exists in a non-hydrogen-bonded state.

Part 3: NMR Characterization (1H & 13C)

Experimental Protocol: Solution-State NMR

Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

  • Reasoning: The rigid terphenyl backbone and dicarboxylic acid termini render this compound insoluble in non-polar solvents like CDCl₃. DMSO breaks intermolecular hydrogen bonds, ensuring solubility and allowing the observation of exchangeable protons (-COOH, -NH₂).

Sample Preparation:

  • Weigh 10–15 mg of sample.

  • Dissolve in 0.6 mL DMSO-d6.

  • Critical Step: If the solution is cloudy, sonicate for 60 seconds. Do not filter unless necessary, as this removes the bulk material.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.

1H NMR Signal Assignment (400 MHz, DMSO-d6)

The spectrum is divided into three distinct regions.[2]

Region 1: Exchangeable Protons (Highly Variable)
  • 12.5 – 13.5 ppm (Broad Singlet, 2H): Carboxylic acid protons (-COOH ).

    • Note: If the sample is "wet" (contains water), this peak may broaden significantly or shift upfield due to rapid proton exchange.

  • 5.0 – 6.0 ppm (Broad Singlet, 2H): Amine protons (-NH ₂).

    • Validation: Add one drop of D₂O to the NMR tube and shake. These peaks (and the COOH peak) should disappear (D₂O exchange), confirming they are not attached to carbon.

Region 2: Aromatic Protons (7.0 – 8.5 ppm)

Due to the asymmetry, we expect a complex splitting pattern.

Chemical Shift (δ)MultiplicityIntegrationAssignmentLogic
~8.0 – 8.1 Doublet (d)4HOuter Rings (Ortho to COOH)Deshielded by electron-withdrawing C=O.
~7.6 – 7.8 Doublet (d)4HOuter Rings (Meta to COOH)Less deshielded.
~7.4 – 7.5 Doublet (d)1HCentral Ring (C5-H)Ortho to phenyl, Meta to NH₂.
~7.1 – 7.2 Singlet (s)1HCentral Ring (C2-H)Ortho to NH₂ (Shielded).
~6.9 – 7.0 Doublet (dd)1HCentral Ring (C6-H)Para to NH₂ (Shielded).

Note on Coupling: The central ring protons (C2, C5, C6) form an ABC or ABX system depending on the exact field strength. The C2 proton is often a singlet or a finely split doublet due to meta-coupling.

Part 4: Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision-making process for validating the synthesis of the linker.

CharacterizationWorkflow Start Crude Product (Suzuki Coupling) Purification Acid/Base Extraction Recrystallization (DMF/EtOH) Start->Purification SolubilityCheck Solubility Test (DMSO vs CDCl3) Purification->SolubilityCheck FTIR FTIR Analysis (Identify Functional Groups) SolubilityCheck->FTIR Solid State NMR_Prep NMR Sample Prep (DMSO-d6) SolubilityCheck->NMR_Prep Solution State Decision Check -COOH & -NH2 Signals FTIR->Decision NMR_Prep->Decision Success Valid Linker Ready for MOF Synthesis Decision->Success Peaks Match Fail Repurify (Check Catalyst Residue) Decision->Fail Impurity/Missing Peaks

Caption: Workflow for the isolation and spectroscopic validation of the terphenyl amino-linker.

Diagram 2: NMR Signal Assignment Logic

This diagram visualizes how electronic effects dictate the chemical shift positions.

NMR_Logic Molecule Target Molecule Terphenyl Core Group_NH2 Amino Group (-NH2) Electron Donor (EDG) Molecule->Group_NH2 Group_COOH Carboxyl Group (-COOH) Electron Withdrawing (EWG) Molecule->Group_COOH Shielding Shielding Effect Upfield Shift (Lower ppm) Group_NH2->Shielding Deshielding Deshielding Effect Downfield Shift (Higher ppm) Group_COOH->Deshielding Signal_Central Central Ring Protons (Ortho/Para to NH2) ~6.9 - 7.2 ppm Shielding->Signal_Central Signal_Outer Outer Ring Protons (Ortho to COOH) ~8.0 - 8.1 ppm Deshielding->Signal_Outer Signal_Acid Acid Proton (-COOH) ~13.0 ppm (Broad) Deshielding->Signal_Acid

Caption: Electronic influence of functional groups on 1H NMR chemical shifts.

Part 5: Troubleshooting & Common Artifacts

  • Missing Carboxylic Acid Peak:

    • Cause: Trace water in DMSO-d6 facilitates rapid proton exchange, broadening the -COOH signal into the baseline.

    • Solution: Dry the DMSO with molecular sieves or rely on the 13C carbonyl peak (~167 ppm) for confirmation.

  • Residual Catalyst Peaks:

    • Cause: Palladium (Pd) from Suzuki coupling can coordinate with the amine.

    • Observation: Broadening of the amine signal or slight downfield shift.

    • Remediation:[3][4] Wash the product with a scavenger resin or dilute HCl (if stability permits) before analysis.

  • Solvent Peaks:

    • DMSO-d6 (residual): Pentet at 2.50 ppm.

    • Water in DMSO: Variable singlet at 3.33 ppm.

References

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]

  • PubChem. 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid.[6] National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

techniques for activating porous materials based on 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

Advanced Activation Protocols for Porous Materials Based on 2'-Amino-Terphenyl-4,4''-Dicarboxylates (TPDC-NH ) Frameworks Introduction & Chemical Context The ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid , sci...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Activation Protocols for Porous Materials Based on 2'-Amino-Terphenyl-4,4''-Dicarboxylates (TPDC-NH )


 Frameworks

Introduction & Chemical Context

The ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid , scientifically recognized as 2'-amino-1,1':4',1''-terphenyl-4,4''-dicarboxylic acid (TPDC-NH


) , represents a critical building block for high-performance Metal-Organic Frameworks (MOFs), such as UiO-68-NH

and amino-functionalized IRMOF series.[1]

Unlike shorter linkers (e.g., terephthalic acid in UiO-66), the TPDC-NH


 backbone spans three phenyl rings (~18 Å).[1] While this extension enables ultra-large pore volumes, it introduces a significant thermodynamic vulnerability: Pore Collapse .[1]
The Activation Challenge

The primary failure mode in these materials is not chemical decomposition, but structural implosion during activation (solvent removal).

  • Capillary Stress: Evaporating high-surface-tension solvents (DMF, water) from large pores exerts massive capillary forces (

    
    ), often exceeding the mechanical yield strength of the extended terphenyl struts.[1]
    
  • Amine Interactions: The pendant

    
     group forms strong hydrogen bonds with polar solvents, making complete desolvation difficult without thermal aggression that risks framework degradation.[1]
    

This guide details the Gradient Solvent Exchange and Supercritical CO


 (scCO

)
protocols required to preserve the open-pore architecture of TPDC-NH

materials.

Critical Workflow Visualization

The following diagram illustrates the decision logic and workflow for activating TPDC-NH


 based materials.

ActivationWorkflow Start As-Synthesized TPDC-NH2 MOF (Solvated in DMF/DEF) Exchange Phase 1: Gradient Solvent Exchange (DMF → Acetone/EtOH) Start->Exchange Remove High BP Solvent Decision Is scCO2 Available? Exchange->Decision ScCO2 Phase 2A: Supercritical CO2 Drying (The Gold Standard) Decision->ScCO2 Yes Vacuum Phase 2B: Step-Down Vacuum Activation (Risk of Collapse) Decision->Vacuum No Thermal Phase 3: Thermal Degassing (120°C - 150°C) ScCO2->Thermal Trace Removal Vacuum->Thermal Slow Ramp QC Quality Control (PXRD & N2 Isotherms) Thermal->QC

Figure 1: Strategic workflow for activating fragile extended-linker MOFs. The scCO


 pathway is prioritized to eliminate capillary forces.

Phase 1: Gradient Solvent Exchange (Mandatory)

Objective: Replace non-volatile, high-surface-tension synthesis solvents (DMF, DEF, NMP) with volatile, low-surface-tension solvents (Acetone, Ethanol, Methanol) without shocking the framework.

Why Gradient? Direct immersion of a DMF-solvated crystal into pure acetone can cause osmotic shock and immediate cracking.[1]

Protocol A: The 3-Day Gradient Exchange

Suitable for: Large single crystals or fragile powders.[1]

  • Decantation: Allow the as-synthesized MOF crystals to settle. Pipette off 90% of the mother liquor (DMF).

  • Step 1 (25% Exchange): Add a solution of 25% Acetone / 75% DMF. Let stand for 4 hours.

  • Step 2 (50% Exchange): Remove supernatant.[1] Add 50% Acetone / 50% DMF. Let stand for 4 hours.

  • Step 3 (75% Exchange): Remove supernatant. Add 75% Acetone / 25% DMF. Let stand overnight.

  • Step 4 (100% Exchange): Remove supernatant.[1] Add 100% dry Acetone.

  • Soak & Refresh: Refresh with 100% dry Acetone 3 times daily for 3 days.

    • Note: If the ligand precipitates (white cloudiness), the exchange is too fast. Revert to a mixture.

Validation Check: Take a 10 µL aliquot of the supernatant and inject it into a GC-MS or analyze via 1H-NMR.

  • Pass: DMF peaks are undetectable (< 0.1%).

  • Fail: DMF persists. Continue exchange. Residual DMF will boil at 153°C, destroying the porous structure during thermal activation.

Phase 2: Activation Methodologies

Method A: Supercritical CO Drying (Recommended)

Context: scCO


 has zero surface tension, completely eliminating capillary stress during the liquid-to-gas transition.[1] This is crucial for TPDC-NH

frameworks which often have large, fragile voids.

Equipment: Tousimis Samdri or equivalent critical point dryer.

  • Transfer: Transfer solvent-exchanged samples (in ethanol or acetone) into the scCO

    
     chamber. Ensure samples remain wet during transfer.[1]
    
  • Purge: Cool chamber to ~10°C. Fill with liquid CO

    
    . Purge for 15 minutes to displace the organic solvent.
    
  • Soak: Soak in liquid CO

    
     for 2–4 hours.
    
  • Flush: Vent liquid CO

    
     and refill. Repeat soak/flush cycles 4–6 times over 12 hours.
    
    • Why: To ensure all organic solvent is replaced by liquid CO

      
      .[1]
      
  • Critical Transition: Raise temperature to 40°C and pressure to >1100 psi (beyond the critical point of 31.1°C / 1070 psi). Hold for 30 minutes.

  • Bleed: Slowly vent the supercritical fluid as a gas at a rate of <50 psi/min.

    • Caution: Rapid venting causes adiabatic cooling, which can re-liquefy CO

      
       inside the pores, causing collapse.[1]
      
Method B: Vacuum Thermal Activation (Alternative)

Context: If scCO


 is unavailable, use this "Step-Down" vacuum protocol.
  • Pre-drying: Air-dry the acetone-exchanged sample for 15 minutes (do not let it turn opaque/crack).

  • Cold Vacuum: Place sample in a vacuum oven at Room Temperature . Apply dynamic vacuum (< 10 mTorr) for 12 hours.

  • Ramp 1: Increase temperature to 60°C at 1°C/min. Hold for 4 hours.

  • Ramp 2: Increase temperature to 100°C at 1°C/min. Hold for 4 hours.

  • Final Activation: Increase to 120–150°C . Hold for 12 hours.

    • Warning: Do not exceed 200°C. While the TPDC-NH

      
       ligand is stable, the amino group can facilitate cross-linking or oxidation at high temps in the presence of trace metals.
      

Quality Control & Data Interpretation

Powder X-Ray Diffraction (PXRD)

Compare the pattern of the activated sample to the simulated pattern from the single-crystal structure.[2]

  • Low Angle Peaks (

    
    ):  These correspond to the large unit cell of terphenyl-based MOFs. Loss of these peaks indicates pore collapse .[1]
    
  • Peak Broadening: Indicates partial amorphization.[1]

N Adsorption Isotherms (77 K)

The definitive test for porosity.

FeatureObservationDiagnosis
Isotherm Shape Type I (Steep rise at low P/P₀)Successful activation (Microporous).[1]
Isotherm Shape Type IV (Hysteresis loop)Mesopore formation (Defects) or Interpenetration.[1]
Surface Area > 2,500 m²/gExcellent.[1] Theoretical limit approached.
Surface Area < 500 m²/gFailed. Pore collapse or residual solvent.[1]
Step Step at P/P₀ ~ 0.1 - 0.2Characteristic of some flexible terphenyl frameworks (breathing effect).[1]
Thermogravimetric Analysis (TGA)

Run TGA from 30°C to 600°C under N


.[1]
  • Region 1 (30–100°C): Should be flat (no weight loss) if activation was successful.[1] Weight loss here indicates moisture readsorption (TPDC-NH

    
     is hydrophilic).
    
  • Region 2 (100–250°C): Significant weight loss here indicates failed activation (trapped DMF).[1]

  • Region 3 (~350°C+): Ligand decomposition.

Troubleshooting Guide

Problem: Low Surface Area (< 500 m²/g)

  • Cause: Pore collapse due to surface tension.[1]

  • Solution: Switch from Method B (Vacuum) to Method A (scCO

    
    ).[1] If already using scCO
    
    
    
    , increase the number of liquid CO
    
    
    flush cycles.

Problem: Loss of Crystallinity after Activation

  • Cause: Hydrolysis.[1] The amino group increases the basicity of the local environment, making metal clusters (especially Zn-clusters in IRMOFs) susceptible to hydrolysis by atmospheric moisture.

  • Solution: Store samples in a glovebox immediately after activation. Do not expose to humid air.[1]

Problem: Yellow/Brown Discoloration

  • Cause: Oxidation of the amine group (

    
     or azo coupling) during thermal heating.[1]
    
  • Solution: Ensure vacuum is high quality (< 10 mTorr) or activate under flowing Argon.[1] Lower the final activation temperature to 100°C.

References

  • Cavka, J. H., et al. (2008).[1] "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. (Basis for UiO series stability).

  • Deng, H., et al. (2012).[1] "Large-Pore Apertures in a Series of Metal-Organic Frameworks." Science. (Seminal work on extended terphenyl linkers/IRMOF-74 series).

  • Mondloch, J. E., et al. (2013). "Vapor-Phase Metalation by Atomic Layer Deposition in a Metal-Organic Framework." Journal of the American Chemical Society. (Discusses activation of fragile extended UiO derivatives).

  • Farha, O. K., & Hupp, J. T. (2010).[1] "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research. (The authoritative guide on scCO2 activation). [1]

  • Garibay, S. J., & Cohen, S. M. (2010).[1] "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications.[1] (Specifics on amino-functionalized UiO synthesis).

Sources

Application

Application Note: High-Capacity Drug Loading in Amino-Functionalized Extended MOFs (UiO-68-NH₂ Series)

This Application Note is designed for researchers and drug development professionals focusing on advanced drug delivery systems. It details the protocols for utilizing Metal-Organic Frameworks (MOFs) constructed from the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on advanced drug delivery systems. It details the protocols for utilizing Metal-Organic Frameworks (MOFs) constructed from the extended linker 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (referred to herein as TPDC-NH₂ ).

Given the chemical structure (an amino-functionalized terphenyl dicarboxylate), this guide focuses on the UiO-68-NH₂ topology (Zirconium-based), which is the industry standard for this linker due to its exceptional hydrolytic stability compared to Zn-based analogues (e.g., IRMOF-series).

Introduction & Material Logic

The linker 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid generates MOFs with expanded pore apertures (approx. 17–20 Å) compared to standard terephthalic acid MOFs (e.g., UiO-66, ~6 Å). This expansion is critical for loading bulky chemotherapeutics (e.g., Paclitaxel, Doxorubicin) that are sterically excluded from smaller frameworks.

Why This Linker?
  • Expanded Pore Volume: The terphenyl backbone triples the linker length, significantly increasing the Void Volume Fraction (up to ~60%), allowing for high drug payloads (up to 40-50 wt%).

  • Amino-Anchor Mechanism: The pendant

    
     group on the central phenyl ring projects directly into the pore channel. It serves two functions:
    
    • Physical Anchoring: Forms hydrogen bonds with drug functional groups (

      
      , 
      
      
      
      ), reducing premature leakage.
    • Chemical Conjugation: Acts as a nucleophile for covalent attachment of drugs via amide coupling, enabling "zero-leach" delivery until intracellular activation.

Experimental Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate loading strategy based on the therapeutic agent's chemistry.

DrugLoadingWorkflow Start Therapeutic Agent Selection Analyze Analyze Functional Groups Start->Analyze Decision Has Carboxyl/Activated Ester? Analyze->Decision Physical Strategy A: Physical Encapsulation (H-Bonding/Van der Waals) Decision->Physical No (Hydrophobic/Neutral) Covalent Strategy B: Covalent Conjugation (Amide Coupling) Decision->Covalent Yes (COOH) Activation MOF Activation (Solvent Exchange + Heat) Physical->Activation Covalent->Activation Load_Phys Impregnation (Solvent: DMF/Ethanol) Activation->Load_Phys Path A Load_Cov PSM Reaction (EDC/NHS Activation) Activation->Load_Cov Path B Wash Washing & Release Study Load_Phys->Wash Load_Cov->Wash

Figure 1: Decision tree for selecting the optimal loading protocol based on drug chemistry.

Protocol A: Physical Encapsulation (Solvent-Assisted)

Best for: Hydrophobic drugs (Paclitaxel, Curcumin) or cationic drugs (Doxorubicin) where reversible release is required.

Reagents
  • MOF: UiO-68-NH₂ (synthesized from TPDC-NH₂ linker).

  • Solvent: Anhydrous DMF or Ethanol (must solubilize the drug at high concentration).

  • Activation Solvent: Acetone or Chloroform.

Step-by-Step Procedure
  • MOF Activation (Critical Step):

    • Context: As-synthesized MOFs contain unreacted linker and high-boiling synthesis solvent (DMF/DEF) in the pores.

    • Action: Wash 100 mg of MOF with DMF (3x 10 mL) followed by solvent exchange with Acetone (3x 10 mL) over 24 hours.

    • Drying: Heat at 120°C under vacuum (

      
       Torr) for 12 hours.
      
    • Validation: TGA should show no weight loss < 200°C.

  • Drug Solution Preparation:

    • Prepare a saturated solution of the therapeutic agent.

    • Example: 50 mg Doxorubicin in 5 mL DMF.

  • Impregnation:

    • Suspend 50 mg of Activated MOF in the drug solution.

    • Sonication: Sonicate for 10 mins to degas pores and ensure dispersion.

    • Incubation: Stir at room temperature for 24–48 hours. Note: For light-sensitive drugs, wrap the vial in foil.

  • Isolation & Washing:

    • Centrifuge (10,000 rpm, 10 min) to pellet the MOF.

    • Remove supernatant (Keep for HPLC analysis to calculate loading efficiency).

    • Wash: Briefly rinse with fresh solvent (1-2 mL) once to remove surface-adsorbed drug. Do not over-wash, or you will leach the payload.

  • Quantification:

    • Digest 5 mg of loaded MOF in 1 mL of 1M NaOH (destroys the Zr-framework).

    • Neutralize and analyze via UV-Vis or HPLC.

    • Calculation:

      
      
      

Protocol B: Covalent Post-Synthetic Modification (PSM)

Best for: Targeting ligands (Folic Acid) or prodrugs requiring zero premature release. This utilizes the


 on the linker to form a stable amide bond.
Mechanism

The amino group on the TPDC-NH₂ linker acts as a nucleophile attacking the activated carboxyl group of the drug.

Reagents
  • Drug: Must have a free

    
     group (e.g., Methotrexate, Ibuprofen).
    
  • Coupling Agents: EDC·HCl and NHS.

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure
  • Drug Activation:

    • Dissolve Drug (1.2 eq relative to MOF

      
       sites) in 5 mL dry DMF.
      
    • Add EDC·HCl (1.5 eq) and NHS (1.5 eq).

    • Stir at RT for 2 hours to form the NHS-ester intermediate.

  • Conjugation:

    • Add 50 mg of Activated UiO-68-NH₂ to the reaction mixture.

    • Crucial: Add 50 µL of Triethylamine (TEA) to deprotonate the MOF amino groups, enhancing nucleophilicity.

    • Stir at 40°C for 24 hours. Note: Mild heating helps diffusion of the bulky activated drug into the large pores.

  • Rigorous Washing:

    • Centrifuge and remove supernatant.

    • Wash 1: DMF (3x) to remove unreacted drug.

    • Wash 2: Ethanol (3x) to remove coupling reagents.

    • Soxhlet Extraction (Optional): If "zero physical entrapment" is required, perform Soxhlet extraction with ethanol for 12 hours.

Characterization & Validation

To ensure scientific integrity, the following data must be collected:

TechniquePurposeExpected Outcome
PXRD (Powder X-Ray Diffraction)Structural IntegrityPeaks must match the parent MOF. Loss of crystallinity indicates framework collapse during loading.
N₂ Isotherm (BET) Porosity CheckSurface area should decrease significantly (e.g., from 2500 m²/g to <1000 m²/g) after loading, confirming pore filling.
¹H-NMR (Digested) Chemical Loading ProofDigest MOF in NaOD/D₂O. New peaks corresponding to the drug confirm presence; peak integration gives precise molar ratio.
FT-IR Bonding VerificationProtocol B only: Appearance of amide II band (~1550 cm⁻¹) and reduction of amine N-H stretch (~3300-3500 cm⁻¹).

Release Mechanism (The "Smart" Feature)

The TPDC-NH₂ linker imparts pH-responsive properties.

  • Physiological pH (7.4): The MOF is stable; the hydrophobic terphenyl walls and

    
    -
    
    
    
    stacking with the drug minimize release.
  • Tumor Microenvironment (pH 5.0–6.0):

    • The

      
       groups become protonated (
      
      
      
      ).
    • Effect: Electrostatic repulsion between the positively charged framework and the (often cationic) drug triggers accelerated release.

    • Zr-O Bond Lability: At pH < 5, the Zr-carboxylate bonds begin to hydrolyze, degrading the framework and dumping the payload.

References

  • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130.42 (2008): 13850-13851. Link(Foundational UiO synthesis)

  • Schaate, A., et al. "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry–A European Journal, 17.24 (2011): 6643-6651. Link(Protocol for extended linker MOFs)

  • Wang, X. S., et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 46 (2017): 3486-3508. Link(Covalent PSM protocols)

  • Horcajada, P., et al. "Porous metal-organic-framework nanoscale carriers as a promising platform for drug delivery and imaging." Nature Materials, 9 (2010): 172-178. Link(Drug loading fundamentals)

  • Abánades Lázaro, I., et al. "Mode of Action of MOF-Based Drug Delivery Systems." Chem, 6.7 (2020): 1526-1529. Link(Mechanism of release)

Method

Application Note: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid in Gas Storage &amp; Separation

capture and storage. Executive Summary The molecule 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (Systematic name: 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid , hereafter referred to as TPDC-NH ) repres...

Author: BenchChem Technical Support Team. Date: February 2026


 capture and 

storage.

Executive Summary

The molecule 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (Systematic name: 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid , hereafter referred to as TPDC-NH


 ) represents a critical tier in reticular chemistry. By extending the linker length beyond standard biphenyl systems (like UiO-67) to a terphenyl backbone, this ligand enables the synthesis of Expanded Metal-Organic Frameworks (MOFs) , specifically the UiO-68-NH

topology.

Key Technical Advantages:

  • Hyper-Porosity: The terphenyl backbone expands pore aperture to ~10-20 Å, significantly increasing pore volume for gas storage (

    
    , 
    
    
    
    ) or macromolecule encapsulation (Drug Delivery).
  • Chemisorption Sites: The pendant amino (-NH

    
    ) group on the central phenyl ring acts as a Lewis base, dramatically enhancing selectivity for acidic gases (
    
    
    
    ,
    
    
    ) via carbamate formation or hydrogen bonding.
  • Structural Rigidity: Unlike flexible linkers, the fully conjugated terphenyl system maintains framework integrity under pressure, essential for pressure-swing adsorption (PSA) cycles.

Material Specifications & Ligand Design

Before initiating synthesis, verify the precursor quality. The high aspect ratio of this ligand makes it susceptible to


-

stacking impurities.
ParameterSpecificationCritical Note
Common Name TPDC-NH

Often confused with BPDC-NH

(Biphenyl); verify terphenyl backbone.
CAS Number 1312703-28-8
Formula

MW: 333.34 g/mol
Purity Requirement >98% (HPLC)Isomeric impurities (amino at 2-position) alter pore topology.
Solubility DMF, DMSO (Hot)Insoluble in water/ethanol/acetone.
Ligand Engineering Logic

The TPDC-NH


 ligand is designed to solve the "Capacity vs. Selectivity" trade-off.
  • Length (Terphenyl): Increases Void Fraction

    
     Higher Gravimetric Capacity.
    
  • Functionality (Amino): Increases Heat of Adsorption (

    
    ) 
    
    
    
    Higher Low-Pressure Selectivity.

Protocol A: Solvothermal Synthesis of UiO-68-NH

Objective: Synthesize high-crystallinity Zirconium-based MOF (UiO-68-NH


) using TPDC-NH

. Mechanism:

cluster formation modulated by acetic acid to control nucleation rates, preventing amorphous precipitation.
Reagents
  • Ligand: TPDC-NH

    
     (100 mg, 0.3 mmol)
    
  • Metal Source:

    
     (70 mg, 0.3 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF) (50 mL)

  • Modulator: Glacial Acetic Acid (1.5 mL) or Benzoic Acid (30 eq)

Step-by-Step Workflow
  • Pre-Dissolution (Critical):

    • Add TPDC-NH

      
       and DMF to a 100 mL Pyrex media bottle.
      
    • Sonicate at 40°C for 20 minutes until fully dissolved. Note: The ligand is bulky; ensure no turbidity remains.

  • Metal Addition:

    • Add

      
       to the solution. The solution may turn slightly yellow.
      
    • Add the Modulator (Acetic Acid).

    • Why? The modulator competes with the linker for Zr coordination, slowing crystal growth to ensure defect-free, large single crystals.

  • Solvothermal Reaction:

    • Seal the vessel tightly (Teflon-lined cap).

    • Incubate in a convection oven at 120°C for 48 hours .

    • Observation: A yellow/off-white precipitate will form on the bottom and walls.

  • Harvesting:

    • Cool to room temperature naturally.

    • Centrifuge (4500 rpm, 10 min) to collect the solid. Discard supernatant.

SynthesisWorkflow Start Precursors: TPDC-NH2 + ZrCl4 Dissolve Dissolution (DMF, 40°C, Sonicate) Start->Dissolve Modulate Add Modulator (Acetic Acid) Dissolve->Modulate Homogenize Heat Solvothermal 120°C, 48h Modulate->Heat Seal Vessel Harvest Crystalline UiO-68-NH2 Heat->Harvest Cool & Centrifuge

Figure 1: Solvothermal synthesis workflow for UiO-68-NH


 targeting high crystallinity.

Protocol B: Activation & Solvent Exchange (The "Danger Zone")

Warning: UiO-68-NH


 has large pores (~17-20 Å). Direct drying from DMF causes high capillary stress, leading to pore collapse  and loss of surface area (amorphization).
Method: Supercritical Drying (Recommended)
  • DMF Removal: Wash the synthesized solid with fresh DMF (

    
     mL) over 24 hours.
    
  • Solvent Swap: Soak the solid in anhydrous Acetone for 3 days, replacing the acetone every 12 hours.

    • Check: Verify DMF removal via

      
      -NMR of the supernatant.
      
  • scCO

    
     Drying: 
    
    • Load sample into a critical point dryer.

    • Exchange liquid acetone with liquid

      
       (10°C, 50 bar) for 4 hours.
      
    • Heat to 40°C (above critical point) and slowly depressurize.

Alternative: Vacuum Activation
  • If scCO

    
     is unavailable, heat at 100°C  under dynamic vacuum (
    
    
    
    Torr) for 24 hours. Do not exceed 150°C immediately, as rapid solvent egress can shatter the framework.

Application: Gas Storage & Separation[1]

Mechanism of Action

The TPDC-NH


 linker creates a dual-function surface:
  • Physisorption (Framework): The terphenyl walls provide Van der Waals surfaces for

    
     or 
    
    
    
    storage.
  • Chemisorption (Amine): The

    
     group interacts with the quadrupole moment of 
    
    
    
    .

GasMechanism GasStream Mixed Gas Stream (CO2 / N2 / H2) PoreEntry UiO-68-NH2 Pore Entry (~17 Å Aperture) GasStream->PoreEntry Interaction Selectivity Filter PoreEntry->Interaction CO2_Path CO2: Acid-Base Interaction (-NH2 ... O=C=O) Interaction->CO2_Path High Affinity N2_Path N2 / H2: Weak Interaction Pass Through / Low Uptake Interaction->N2_Path Low Affinity Storage High Capacity Storage (Large Void Volume) CO2_Path->Storage Captured

Figure 2: Selective gas separation mechanism driven by the amino-functionalized terphenyl linker.

Expected Performance Data

Data based on comparative analysis of isoreticular Zr-MOFs.

MetricUiO-66-NH

(Benzene)
UiO-67-NH

(Biphenyl)
UiO-68-NH

(Terphenyl)
Linker Length ~7 Å~11 Å~15 Å
BET Surface Area 1,100

2,500

3,500 - 4,100

Pore Volume 0.5

1.0

~1.8


Capacity (1 bar)
HighModerateHigh (Gravimetric)

Storage (High P)
LowModerateExcellent

Analytical Validation

To ensure your material is correctly synthesized and active, perform the following validation steps:

  • PXRD (Powder X-Ray Diffraction):

    • Look for low-angle peaks (

      
      ). The unit cell of UiO-68 is large (~32 Å), resulting in diffraction peaks at very low angles compared to UiO-66.
      
  • Use of

    
    -NMR (Digestion): 
    
    • Digest 5 mg of MOF in

      
       or 
      
      
      
      .
    • Verification: Ensure the ratio of TPDC-NH

      
       protons to Modulator (Acetic acid) protons is high. If high acetic acid remains, the pores are blocked.
      
  • Nitrogen Isotherm (77 K):

    • A sharp uptake at

      
       indicates microporosity.
      
    • A step at

      
       is characteristic of the cage-filling mechanism in large-pore UiO series.
      

Dual-Use Insight: Drug Delivery

For Pharmaceutical Researchers: The same properties that make TPDC-NH


 excellent for gas storage apply to drug delivery.
  • Capacity: The large pore size of UiO-68-NH

    
     allows for the loading of large chemotherapeutics (e.g., Doxorubicin) that physically cannot fit into UiO-66.
    
  • Targeting: The uncoordinated

    
     group can be post-synthetically modified (e.g., via conjugation with Folic Acid) for active tumor targeting.
    

References

  • Original Synthesis of Amino-Functionalized UiO Series

    • Katz, M. J., et al. (2013). "A facile synthesis of UiO-66, UiO-67 and their derivatives.
  • Gas Adsorption in Expanded Linkers

    • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.
  • Detailed Pore Analysis of UiO-68-NH2

    • Lawrence, M. C., & Katz, M. J. (2019). "Analysis of the Water Adsorption Isotherms in UiO-based Metal-Organic Frameworks.
  • Terphenyl Ligand Synthesis & Properties

    • Yuan, S., et al. (2018). "Stable Metal–Organic Frameworks: Design, Synthesis, and Applications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid

Introduction: Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This terphenyl dicarboxylic acid is a critical building block, particularly as a linker molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This terphenyl dicarboxylic acid is a critical building block, particularly as a linker molecule in the development of Metal-Organic Frameworks (MOFs) for applications like advanced drug delivery.[1] The most reliable and widely adopted method for its synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on providing not just protocols, but a deeper understanding of the reaction mechanism to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low or no product yield is the most common issue in Suzuki-Miyaura coupling and can stem from several factors, primarily related to the catalyst, reagents, or reaction environment.

  • Cause A: Inactive Palladium Catalyst The active catalytic species is Palladium(0), which is susceptible to oxidation and degradation. If your Pd source is old, has been exposed to air, or is of poor quality, it will lack catalytic activity.[2]

    • Solution 1: Use a Fresh Catalyst. Always use a palladium source from a freshly opened container or a trusted supplier.[2]

    • Solution 2: Employ a Pre-catalyst. Consider using a more robust and air-stable pre-catalyst, such as a Buchwald-type G3 or G4 pre-catalyst. These are designed to generate the active Pd(0) species more efficiently in situ.[2]

    • Solution 3: Increase Catalyst Loading. If you suspect low activity, incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[2]

  • Cause B: Inadequate Reaction Conditions The reaction environment must be scrupulously maintained to protect the catalyst and facilitate the reaction.

    • Solution 1: Ensure an Inert Atmosphere. Oxygen can deactivate the Pd(0) catalyst. Therefore, it is critical to thoroughly degas your solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1][2]

    • Solution 2: Optimize Temperature. While higher temperatures can increase the reaction rate, excessive heat may cause decomposition of reactants or the catalyst. A typical range for this coupling is 80-100 °C.[1][2] If you see degradation, try lowering the temperature. If the reaction is sluggish, a modest increase may help.

  • Cause C: Ineffective Base or Ligand The base and ligand are not just additives; they are critical components of the catalytic cycle.

    • Solution 1: Re-evaluate Your Base. The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[3] The choice is often solvent-dependent.[2] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][4] Ensure the base is finely powdered and anhydrous, as its physical state significantly impacts reactivity.[2]

    • Solution 2: Select an Appropriate Ligand. For complex couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the oxidative addition and reductive elimination steps.[2] Ensure you are using the correct palladium-to-ligand ratio, which is typically 1:2 to 1:4 for monodentate ligands.[2]

Question 2: My TLC/LC-MS analysis shows the formation of significant byproducts, reducing my final yield. How can I identify and minimize them?

Answer: Side reactions are a major challenge in cross-coupling chemistry. Identifying the byproduct can help diagnose the underlying issue.

  • Byproduct A: Homocoupling of Boronic Acid This occurs when the boronic acid reagent couples with itself, forming a biaryl byproduct (in this case, 4,4'-biphenyldicarboxylic acid).

    • Cause: This side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow.

    • Solution 1: Rigorous Degassing. Minimize oxygen in the reaction vessel as described above.

    • Solution 2: Controlled Addition. In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring homocoupling.[2]

    • Solution 3: Use a Pd(0) Source. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes suppress this side reaction compared to Pd(II) sources that are reduced in situ.[2]

  • Byproduct B: Protodeboronation This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, which terminates the catalytic cycle for that molecule.[2]

    • Cause: This is often promoted by high temperatures or an overly strong base in the presence of a proton source (like water).

    • Solution 1: Milder Conditions. Use the lowest effective temperature and a weaker base (e.g., K₂CO₃ instead of NaOH).[2]

    • Solution 2: Use a Boronic Ester. Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates, which are less prone to protodeboronation.[5]

  • Byproduct C: Dehalogenation This involves the starting aryl halide losing its halogen atom, which is replaced by a hydrogen atom.

    • Cause: This can occur if the palladium complex, after oxidative addition, abstracts a hydride from another species in the mixture (like an amine base or an alcohol solvent) followed by reductive elimination.[6]

    • Solution: Avoid using amine bases (like triethylamine) if this is a problem and be cautious with alcohol co-solvents. Using bases like K₂CO₃ or K₃PO₄ is generally safer.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic strategy for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid? The most common and efficient strategy is a two-step process:

  • Suzuki-Miyaura Coupling: An ester-protected 3-amino-4-halobenzoate (e.g., methyl 3-amino-4-bromobenzoate) is coupled with an ester-protected 4-carboxyphenylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid). This protects the acidic carboxylic acid groups, which would interfere with the reaction.

  • Hydrolysis: The resulting diester intermediate is then hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidification to yield the final dicarboxylic acid product.[1]

Q2: How critical is the choice of halide in my starting material? The reactivity of the aryl halide is crucial for the oxidative addition step, which is often rate-limiting. The general reactivity trend is: Iodine > Bromine > Triflate (OTf) >> Chlorine.[7][8] Aryl iodides and bromides are most commonly used. While aryl chlorides are cheaper, they are much less reactive and often require specialized, highly active catalyst systems to achieve good yields.[5]

Q3: How should I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[1]

  • TLC: Spot the reaction mixture alongside your starting materials on a silica plate. The disappearance of the limiting starting material and the appearance of a new, typically more polar spot (for the diester) indicates progress.

  • LC-MS: This provides more definitive data, showing the mass-to-charge ratio of the starting materials, product, and any major byproducts, giving you a clear picture of the reaction's status.

Q4: What is a standard purification protocol for the final product? After the hydrolysis step, the reaction mixture is acidified (e.g., with HCl) to a low pH (typically 1-2). This protonates the carboxylate groups, causing the dicarboxylic acid product to precipitate out of the aqueous solution due to its low water solubility.[1]

  • Filtration: Isolate the crude solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove inorganic salts, followed by a non-polar organic solvent (like hexanes) to remove non-polar impurities.

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of DMF and water or ethanol and water.[1]

Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Conditions

The following table summarizes a set of generally optimized conditions that serve as an excellent starting point for the synthesis. Fine-tuning may be required based on specific substrate reactivity.

ParameterRecommended ConditionRationale & Expert Notes
Palladium Source Pd(PPh₃)₄ (1-3 mol%) or a Buchwald Pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)Pd(PPh₃)₄ is a classic choice. Buchwald pre-catalysts offer higher stability and activity, often leading to better yields with challenging substrates.[2]
Aryl Halide Methyl 3-amino-4-bromobenzoate (1.0 eq)The bromide offers a good balance of reactivity and stability. The ester protects the carboxylic acid.
Boronic Acid 4-(Methoxycarbonyl)phenylboronic acid (1.2-1.5 eq)A slight excess is used to drive the reaction to completion. The ester protection is crucial.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)These are effective and generally do not promote significant side reactions. Must be anhydrous and finely powdered.[2][4]
Solvent Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water (e.g., 4:1)A biphasic solvent system is common. Water is often necessary to dissolve the base and facilitate the reaction.[2][5] Solvents MUST be degassed.
Temperature 90-100 °CProvides sufficient thermal energy for the reaction without causing significant degradation.[1][4]
Reaction Time 4-24 hoursMonitor by TLC or LC-MS until the limiting starting material is consumed.
Step-by-Step Protocol: Synthesis & Hydrolysis

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add methyl 3-amino-4-bromobenzoate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.3 eq), and K₂CO₃ (2.5 eq).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Via syringe, add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

  • Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Heat the reaction mixture to 95 °C with vigorous stirring.[1]

  • Monitor the reaction's progress every 2-4 hours using TLC or LC-MS.

  • Upon completion (disappearance of the aryl bromide), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude diester from Step 1 in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, ~4-6 equivalents).

  • Heat the mixture to reflux (around 60-70 °C) and stir for 4-12 hours, until LC-MS analysis confirms the complete conversion of the diester to the dicarboxylate.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and slowly acidify with concentrated HCl with cooling in an ice bath until the pH is ~1-2. A precipitate will form.

  • Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid.

Visualized Workflows and Mechanisms

To better illustrate the process, the following diagrams outline the synthetic workflow and the underlying catalytic cycle.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis A Starting Materials (Aryl Halide & Boronic Acid Esters) B Add Pd Catalyst, Base, & Degassed Solvent A->B C Heat under Inert Gas (90-100 °C) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup & Purification D->E F Crude Diester Product E->F G Crude Diester Product F->G H Add Base (NaOH) in THF/MeOH/H2O G->H I Heat to Reflux H->I J Acidify with HCl to pH 1-2 I->J K Filter, Wash & Dry J->K L Final Product: 4-[3-amino-4-(...)]benzoic acid K->L

Caption: A workflow diagram illustrating the two-stage synthesis process.

Suzuki_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_A R1-Pd(II)Ln-X OA->PdII_A TM Transmetalation PdII_A->TM PdII_B R1-Pd(II)Ln-R2 TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Product R1-R2 RE->Product ArylHalide R1-X ArylHalide->OA BoronicAcid R2-B(OR)2 BoronicAcid->TM Base Base Base->TM

Sources

Optimization

common side reactions in the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important bifunctional aromatic compound. As a key building block, particularly in the construction of Metal-Organic Frameworks (MOFs) for applications like drug delivery, a pure and well-characterized product is essential.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

Section 1: Overview of Synthetic Strategy

The synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid is a multi-step process. While several routes are possible, a common and logical strategy involves the modification of a pre-formed biphenyl backbone. This typically includes an electrophilic nitration step followed by a reduction. The general workflow is designed to introduce the reactive amino group late in the sequence to prevent it from interfering with earlier reactions.

Synthesis_Workflow A Biphenyl-4,4'-dicarboxylic Acid B 3-Nitro-biphenyl-4,4'-dicarboxylic Acid A->B Electrophilic Nitration C Target Molecule: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid B->C Nitro Group Reduction

Caption: A common synthetic workflow for the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this class of compounds?

For biaryl and terphenyl systems, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are exceptionally common and efficient.[2][3] However, for this specific substitution pattern, a direct modification of a commercially available precursor like biphenyl-4,4'-dicarboxylic acid via nitration and subsequent reduction is also a very practical approach. The choice often depends on the availability and cost of the starting materials.

Q2: Why is the amino group typically introduced in one of the final steps?

The amino group (-NH₂) is a potent activating group and a nucleophile. If present during earlier steps, such as a Suzuki coupling or harsh nitration, it could undergo undesirable side reactions. These include oxidation, unwanted N-arylation in coupling reactions, or acting as a base, which can interfere with catalysts and reagents.[4][5] Introducing it late in the synthesis, typically by reducing a stable nitro group, protects its integrity and ensures a cleaner final reaction.[6]

Q3: Do the carboxylic acid groups need to be protected?

This is a critical consideration. While some modern Suzuki coupling reactions can tolerate unprotected carboxylic acids, they can complicate the reaction by affecting the base and solubility.[3][7] It is often more robust to perform the coupling reaction using the corresponding methyl or ethyl esters. The esters are then hydrolyzed (saponified) to the carboxylic acids as a final step before or after the nitro group reduction.[1][8] For the direct nitration route, the carboxylic acid groups are deactivating and ortho-, para-directing (while being meta-directing themselves), which helps control the regioselectivity of the nitration.

Q4: What are the typical purification methods for the final product?

The final product is an amino acid, making it zwitterionic and often poorly soluble in many common organic solvents. Purification typically involves:

  • Precipitation: After the final reaction (e.g., reduction), the product can often be precipitated by adjusting the pH of the aqueous solution.[9][10]

  • Recrystallization: If a suitable solvent or solvent system can be found (e.g., aqueous ethanol, DMF/water), recrystallization is an effective method for achieving high purity.[1]

  • Washing: Thoroughly washing the filtered product with water and/or organic solvents can remove residual salts and soluble impurities.

Section 3: Troubleshooting Guide: Side Reactions & Mitigation

This section addresses specific, common problems encountered during the synthesis.

3.1 Issues in Electrophilic Nitration

The introduction of a nitro group onto the biphenyl-4,4'-dicarboxylic acid backbone is a key step, but it must be carefully controlled to avoid impurities that are difficult to remove later.

Problem 1: Over-nitration Leading to Dinitro or Trinitro Impurities

  • Observation: Mass spectrometry (MS) analysis shows peaks corresponding to the addition of two or more nitro groups (M+45, M+90, etc.). The product may appear as a mixture of yellow crystals.

  • Causality: The nitrating mixture (concentrated HNO₃ and H₂SO₄) is extremely powerful.[11] Excessive reaction time, high temperatures, or an overly potent nitrating agent (e.g., fuming nitric/sulfuric acids) can lead to multiple nitrations on the aromatic rings.[12][13]

  • Mitigation Strategy:

    • Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice bath throughout the addition of the nitrating mixture and for the duration of the reaction.[14]

    • Stoichiometry: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Avoid a large excess.

    • Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction by pouring it onto crushed ice as soon as the starting material is consumed.[14]

Problem 2: Poor Regioselectivity (Formation of Isomers)

  • Observation: ¹H NMR analysis shows a complex mixture of aromatic signals, indicating the presence of multiple isomers. Separation by chromatography proves difficult.

  • Causality: The two phenyl rings in the starting material have multiple positions available for nitration. While the existing carboxylic acid groups are deactivating and primarily meta-directing, the other phenyl ring acts as an activating group, directing ortho- and para-. This competition can lead to a mixture of products, primarily the desired 3-nitro isomer and the undesired 2-nitro isomer.[14]

  • Mitigation Strategy:

    • Controlled Conditions: Temperature and acid concentration can influence the ortho/para ratio. Sticking to established, literature-validated protocols is crucial.

    • Purification of Intermediate: It is often easier to separate the nitro-isomers before the reduction step. Careful column chromatography or fractional crystallization of the nitrated intermediate may be necessary to obtain the pure 3-nitro isomer before proceeding.

Troubleshooting_Nitration cluster_0 Nitration Troubleshooting Start Nitration Reaction CheckPurity Analyze Product (LC-MS, NMR) Start->CheckPurity Problem Identify Side Product CheckPurity->Problem Impurities Detected End Pure 3-Nitro Intermediate CheckPurity->End Clean Product Solution1 Over-nitration: • Lower Temp • Reduce Time • Control Stoichiometry Problem->Solution1 M+45 peak Solution2 Isomer Formation: • Control Conditions • Purify Intermediate Problem->Solution2 Isomeric Mixture Solution1->Start Re-optimize Solution2->Start Re-optimize

Caption: Decision workflow for troubleshooting nitration side reactions.

3.2 Issues in Nitro Group Reduction

The conversion of the nitro group to an amine is the final key transformation. The primary challenge is achieving complete and clean conversion without affecting the rest of the molecule.

Problem 1: Incomplete Reduction

  • Observation: The product contains impurities corresponding to nitroso (M-16) or hydroxylamino (M-14) intermediates. The product may have a greenish or brownish hue instead of being off-white or tan.

  • Causality: The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[15] Insufficient reducing agent, deactivated catalyst (for catalytic hydrogenation), or too short a reaction time will result in a mixture of these species.

  • Mitigation Strategy:

    • Choice of Reducing Agent: For laboratory scale, metal/acid reductions like Tin(II) chloride (SnCl₂) or Tin/HCl are very effective.[9] For a cleaner, more scalable process, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is preferred. However, ensure the catalyst is active.

    • Sufficient Reagent/Time: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). For catalytic hydrogenation, ensure adequate catalyst loading (~5-10 mol%) and sufficient reaction time under a positive hydrogen pressure. Monitor the reaction by TLC until the starting material disappears completely.

    • pH Control: Some reductions are highly pH-dependent. Ensure the reaction conditions (acidic for Sn/HCl, neutral/slightly acidic for hydrogenation) are maintained.

Problem 2: Difficult Product Isolation After Reduction

  • Observation: After the reaction, the product does not precipitate cleanly upon pH adjustment, or it remains in the aqueous layer during extraction.

  • Causality: The product is an amino dicarboxylic acid, which is amphoteric. At its isoelectric point, it has minimum solubility and should precipitate. However, forming metal complexes (e.g., with tin from a Sn/HCl reduction) can keep it in solution.[9]

  • Mitigation Strategy:

    • Breaking Complexes: If a metal-based reducing agent was used, it may be necessary to treat the aqueous solution with a sulfide source (like Na₂S or by bubbling H₂S gas) to precipitate the metal as an insoluble sulfide, which can then be filtered off.[9] (Caution: H₂S is highly toxic and should be handled in a fume hood).

    • Careful pH Adjustment: After removing any metal complexes, carefully adjust the pH of the filtrate. Use a pH meter and add acid or base dropwise to find the isoelectric point where the product crashes out of solution most effectively.

    • Use of Catalytic Hydrogenation: This method avoids the issue of metal salt contamination altogether, often leading to a much simpler workup. The catalyst is simply filtered off, and the product can be isolated from the solvent.

Section 4: Experimental Protocols & Data
Protocol 1: Generalized Nitration of Biphenyl-4,4'-dicarboxylic Acid
  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice/salt bath to 0 °C, add biphenyl-4,4'-dicarboxylic acid.

  • Slowly add concentrated sulfuric acid (H₂SO₄) and stir until all solids are dissolved, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of the dicarboxylic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[14]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. This crude product is 3-nitro-biphenyl-4,4'-dicarboxylic acid and may require further purification.

Protocol 2: Generalized Reduction using Tin(II) Chloride
  • To a flask containing the crude 3-nitro-biphenyl-4,4'-dicarboxylic acid, add ethanol and concentrated hydrochloric acid (HCl).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) in ethanol portion-wise.

  • Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and carefully neutralize by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is optimal for product precipitation (typically pH 4-6).

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the final product.

Table 1: Common Side Products and Their Identification
Side Product NameOriginating StepCausalityKey Analytical Signature (MS)
3,3'-Dinitrobiphenyl-4,4'-dicarboxylic acidNitrationOver-nitrationM+45 Da relative to desired nitro-intermediate
2-Nitrobiphenyl-4,4'-dicarboxylic acidNitrationLack of regioselectivitySame mass as desired nitro-intermediate; different NMR/chromatographic retention
Biphenyl-4,4'-dicarboxylic acidReductionIncomplete nitrationM-45 Da relative to desired nitro-intermediate
3-Hydroxylaminobiphenyl-4,4'-dicarboxylic acidReductionIncomplete reductionM-14 Da relative to final product
Section 5: References
  • BenchChem. (2025). Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers.

  • BenchChem. (n.d.). 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid.

  • ResearchGate. (2025). Nitration of 2,2 '-Dinitro-4,4 '-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids.

  • Wikipedia. (n.d.). Suzuki reaction.

  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.

  • Scientific Research Publishing. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.

  • Google Patents. (n.d.). CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.

  • Vaia. (n.d.). Mononitration of biphenyl by treating with nitrating mixture gives mainly.

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

  • BenchChem. (2025). Application Notes and Protocols: Experimental Setup for the Nitration of Biphenyl.

  • Google Patents. (n.d.). US4056553A - 3-Amino-4-carboalkoxy-benzoic acid 4'-phenoxy-anilides.

  • SciSpace. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.

  • Journal of the American Chemical Society. (1932). The Nitration of 4,4'-Dichlorodiphenyl.

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

  • PMC. (n.d.). 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid.

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

Sources

Troubleshooting

stability issues of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid under acidic or basic conditions

This is the Technical Support Center for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid . In the field of porous materials, this molecule is a critical amino-functionalized terphenyl dicarboxylic acid linker (often ab...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid .

In the field of porous materials, this molecule is a critical amino-functionalized terphenyl dicarboxylic acid linker (often abbreviated in literature as a derivative of H₂TPDC-NH₂ or similar analogues used in MOFs like UiO-series, PCN-series, or IRMOFs).[1]

Below is your troubleshooting guide, structured to address the unique chemical behavior of this zwitterionic ligand.

Compound: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid Classification: Amino-Terphenyl Dicarboxylic Acid Linker Application: Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), Pharmaceutical Intermediates.[1]

Part 1: The Stability Matrix

This molecule exhibits pH-dependent speciation .[1] Understanding which species is dominant in your flask is the key to solving precipitation and degradation issues.

Solubility & Stability Profile
ConditionpH RangeDominant SpeciesSolubilityStability Risk
Strongly Acidic pH < 2Cationic (

,

)
High (in polar solvents)Stable , but amine is deactivated for coordination.[1]
Weakly Acidic pH 3–5Zwitterionic (

,

)
Very Low (Precipitation Zone)Stable , but prone to crashing out.[1]
Basic pH > 8Anionic (

,

)
High (as salt)Unstable (High Oxidation Risk).[1]
Part 2: Troubleshooting by Condition
Module A: Issues in Acidic Conditions (Synthesis & Workup)

Common Scenario: You are synthesizing a Zr-based MOF (like UiO-67 analogs) using HCl or Acetic Acid as a modulator, or you are attempting acid digestion for NMR.[1]

Issue 1: The "Protonation Trap" (Synthesis Failure)

  • Symptom: No crystals form, or the resulting powder is amorphous.

  • Root Cause: In high acid concentrations, the amino group becomes protonated (

    
    ).[1] This positively charged ammonium group exerts a strong electron-withdrawing effect and electrostatic repulsion, preventing the carboxylate from coordinating effectively with the metal cluster (e.g., 
    
    
    
    nodes).
  • Solution: Reduce the acid modulator concentration. For amino-functionalized linkers, use a weaker acid modulator (e.g., Benzoic acid instead of HCl) or reduce the equivalents of Acetic acid to prevent total amine protonation.

Issue 2: Precipitation during Acid Workup

  • Symptom: Upon acidifying a basic solution of the linker, a white/off-white solid crashes out and traps impurities.[1]

  • Root Cause: You passed through the Isoelectric Point (pI) . This molecule has a basic amine and acidic carboxylates. At pH ~4, the net charge is zero (Zwitterion), leading to minimum solubility.

  • Protocol:

    • Do not stop at pH 4.

    • If purifying, drive the pH down to < 1 using concentrated HCl to fully protonate the carboxylates (forming the HCl salt of the amine), or keep it > 9 to keep it soluble.

    • Filter only when fully precipitated, but wash with dilute acid, not water (water might raise pH back to the zwitterionic insoluble zone).

Module B: Issues in Basic Conditions (Activation & Storage)

Common Scenario: You are dissolving the linker in NaOH/KOH for ligand exchange or preparing a stock solution.

Issue 3: The "Browning" Effect (Oxidative Degradation) [1]

  • Symptom: The clear or pale yellow solution turns dark brown or black within minutes/hours.

  • Root Cause: Aerobic Oxidation. The electron-rich aniline ring (amino-phenyl) is highly susceptible to oxidation in basic media.[1] The deprotonated amine can form radical cations which couple to form azo-linkages, phenazines, or amorphous "tars" (polymeric oxidation products).

  • Scientific Insight: The presence of the electron-withdrawing carboxylate groups on the terphenyl core offers some protection compared to pure aniline, but the extended conjugation of the terphenyl system can actually stabilize radical intermediates, facilitating degradation.

Corrective Protocol: The "Degassed Base" Method

  • Step 1: Prepare your basic solvent (e.g., 1M NaOH).

  • Step 2: Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the linker.

  • Step 3: Add the linker under an inert blanket.

  • Step 4: If heating is required, ensure the system is sealed.

  • Step 5: Store basic stock solutions in the dark and use within 24 hours.

Part 3: Visual Troubleshooting Workflows
Diagram 1: The pH-Solubility & Stability Landscape

This diagram illustrates the critical "Danger Zones" for handling the linker.[1]

G Acid Acidic (pH < 2) Species: Cationic (-NH3+, -COOH) Zwitter Isoelectric Zone (pH 3-6) Species: Zwitterionic (-NH3+, -COO-) Acid->Zwitter Add Base Synth RISK: Synthesis Failure (Amine Protonation) Acid->Synth Zwitter->Acid Add Acid Base Basic (pH > 8) Species: Anionic (-NH2, -COO-) Zwitter->Base Add Base Precip RISK: Precipitation (Minimum Solubility) Zwitter->Precip Base->Zwitter Add Acid Oxid RISK: Oxidation (Brown Tar Formation) Base->Oxid Exposure to Air

Caption: pH-dependent speciation map highlighting the precipitation trap (Zwitterionic) and oxidation risk (Basic).[1]

Diagram 2: Troubleshooting "Darkening" or "Precipitation"

Troubleshooting Start Problem Detected Issue1 Solution turned Brown/Black? Start->Issue1 Issue2 Precipitate formed unexpectedly? Start->Issue2 Cause1 Oxidation of Amine (Aerobic conditions + Base) Issue1->Cause1 Yes CheckPH Check pH Issue2->CheckPH Action1 Irreversible degradation. Discard and repurify. Cause1->Action1 Prevent1 PREVENTION: Degas solvents (Ar/N2) Store in dark. Action1->Prevent1 ResultPH Is pH between 3 and 6? CheckPH->ResultPH Cause2 Isoelectric Point (Zwitterion Effect) ResultPH->Cause2 Yes Action2 Adjust pH < 2 (Acid) or pH > 9 (Base) Cause2->Action2

Caption: Decision tree for diagnosing color changes (oxidation) vs. solubility issues (isoelectric point).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO-d6 for NMR analysis of this linker? A: Yes, but with a caveat.

  • Standard DMSO-d6: The linker is soluble, but the amino protons (broad singlet) and carboxylic acid protons (very broad) may exchange with water in the solvent, disappearing from the spectrum.

  • Recommendation: If you need to see the sharp

    
     peaks, use DMSO-d6 + 1 drop of DCl  (deuterated HCl) or TFA-d .[1] This forces the molecule into the fully protonated cationic state, sharpening the signals and breaking up hydrogen-bonded dimers.[1]
    

Q2: I am trying to synthesize a UiO-66 analog, but the crystallinity is poor compared to the non-amino parent linker. Why? A: The amino group interferes with the formation kinetics.

  • Sterics: The amine on the central ring creates steric torsion, twisting the terphenyl backbone out of planarity. This changes the pore aperture and crystal growth rate.

  • Modulation: The amine acts as a base, neutralizing some of your acidic modulator (acetic/formic acid).

  • Fix: Increase the synthesis temperature slightly (e.g., from 120°C to 130°C) to improve reversibility, and slightly increase the modulator concentration to account for the amine's basicity.

Q3: How should I store the dry powder? A: Store in a desiccator protected from light. While the solid is relatively stable, surface oxidation can occur over months if exposed to humid air and UV light, turning the off-white powder yellow/tan.

References
  • BenchChem. (2025).[2][3] Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid. Retrieved from

  • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of amino-functionalized metal–organic frameworks. Chemical Communications, 46(41), 7739-7741.[1] (Contextual grounding for amino-linker stability).

  • Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632–6640. (Evidence for amino-linker handling in acid).[1]

  • GuideChem. (2025). Properties of 3,3''-diamino-terphenyl-4,4''-dicarboxylic acid. Retrieved from

  • PubChem. (2025).[4] Compound Summary: Amino-terphenyl-dicarboxylic acid derivatives. Retrieved from

(Note: Specific commercial names may vary, but the chemical principles cited above apply to the structural class of amino-terphenyl dicarboxylic acids.)

Sources

Optimization

Technical Support Center: Nanoparticle Aggregation in 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid Applications

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation. By understanding the underlying mechanisms and implementing the strategies outlined below, you can achieve stable, monodisperse nanoparticle suspensions for your applications.

Introduction: The Challenge of Aggregation

4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid is a polyfunctional aromatic compound with significant potential in materials science and drug delivery.[1] Its rigid structure, featuring both amino and carboxylic acid functional groups, makes it an excellent building block for more complex molecules and materials, including metal-organic frameworks (MOFs).[2] However, the very properties that make this molecule versatile also contribute to a primary experimental hurdle: the aggregation of its nanoparticle formulations.

Nanoparticle aggregation is often driven by intermolecular forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. For aromatic amino acid derivatives like 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid, π–π stacking between the phenyl rings can also play a significant role.[3] Aggregation can lead to a loss of the unique properties of nanoparticles, reduced efficacy in biological systems, and challenges in characterization and formulation. This guide will equip you with the knowledge to proactively prevent and troubleshoot aggregation issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My nanoparticles are crashing out of solution immediately after synthesis. What is the most likely cause?

Answer: Rapid precipitation is often a result of poor colloidal stability, which can be attributed to several factors. The most common culprits are suboptimal pH and inappropriate solvent selection.

  • pH: The surface charge of nanoparticles derived from amino acids is highly dependent on the pH of the solution.[4][5][6] At the isoelectric point (pI), the net charge on the nanoparticle surface is zero, leading to a loss of electrostatic repulsion and subsequent aggregation. For molecules with both amino (basic) and carboxylic acid (acidic) groups, the pI can be complex. It is crucial to operate at a pH significantly above or below the pI to ensure sufficient surface charge and electrostatic repulsion between particles.

  • Solvent: The polarity of the solvent plays a critical role in the stability of nanoparticles.[7][8] A solvent that does not adequately solvate the nanoparticle surface can lead to aggregation. For aromatic compounds like 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid, a solvent system that can disrupt π–π stacking interactions is often beneficial.

Question 2: I'm observing a gradual increase in particle size over time, as measured by Dynamic Light Scattering (DLS). How can I improve long-term stability?

Answer: A gradual increase in particle size, often referred to as Ostwald ripening or slow aggregation, indicates that the repulsive forces between your nanoparticles are not strong enough to overcome the inherent attractive forces over time. Here are several strategies to enhance long-term stability:

  • Optimize pH: As mentioned previously, ensure you are working at a pH that maximizes the zeta potential (a measure of the magnitude of the electrostatic repulsion or attraction between particles). A zeta potential of greater than +30 mV or less than -30 mV is generally considered to indicate good stability.[9]

  • Employ Stabilizers or Capping Agents: The addition of a stabilizing agent can prevent aggregation by creating a protective layer around the nanoparticles.[10]

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can adsorb to the nanoparticle surface and provide steric hindrance, preventing close approach and aggregation.[11]

    • Polymers: Biocompatible polymers such as polyethylene glycol (PEG) can be grafted onto the nanoparticle surface to create a hydrophilic shell, which improves stability and can reduce uptake by the immune system in biological applications.

    • Small Molecules: Sugars like trehalose have been shown to stabilize proteins and nanoparticles by hydrogen bonding and creating a protective hydration layer.[12]

  • Control Ionic Strength: While some ions are necessary to establish surface charge, an excessively high ionic strength can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation. Use the minimum concentration of buffer or salt required for your application.

Question 3: My nanoparticle suspension is stable in water, but aggregates when I introduce it to my cell culture media or biological buffer. What's happening?

Answer: This is a common issue and is typically caused by the high ionic strength and protein content of biological fluids.

  • Salt-Induced Aggregation: The salts in your media screen the surface charges on your nanoparticles, leading to a rapid decrease in electrostatic repulsion and subsequent aggregation.

  • Protein Corona Formation: Proteins in the media can adsorb onto the nanoparticle surface, forming a "protein corona."[13] This can alter the surface properties of the nanoparticles, sometimes leading to aggregation, especially if the proteins unfold upon adsorption.

Solutions:

  • Surface Modification: The most effective solution is to modify the nanoparticle surface to make it more resistant to the biological environment. PEGylation is a widely used strategy for this purpose.

  • Use of Dispersing Agents: In some cases, the addition of a biocompatible dispersing agent, such as human serum albumin (HSA), can help to prevent aggregation in biological media.[13]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for working with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid nanoparticles?

A1: The ideal pH will depend on the specific formulation and application. However, as a general guideline, you should aim for a pH that is at least 2 units away from the isoelectric point (pI) of the nanoparticles. Since the molecule contains both acidic carboxyl groups and a basic amino group, the pI will likely be in the neutral to slightly acidic range. Therefore, working at a pH below 4 or above 8 is a good starting point. Experimental determination of the zeta potential as a function of pH is highly recommended to identify the optimal pH for maximum stability.[14]

Q2: What solvents are recommended for the synthesis and dispersion of these nanoparticles?

A2: The choice of solvent can significantly impact nanoparticle formation and stability.[7][8] For the synthesis of nanoparticles from benzoic acid derivatives, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the precursor. For subsequent dispersion in aqueous solutions, it is crucial to have a method for solvent exchange, such as dialysis or diafiltration, to remove the organic solvent. The final aqueous dispersion should be buffered at an appropriate pH.

Q3: Can sonication be used to redisperse aggregated nanoparticles?

A3: Sonication can be a useful tool for breaking up loose agglomerates.[10] However, it is often a temporary fix. If the underlying cause of aggregation (e.g., suboptimal pH, high ionic strength) is not addressed, the nanoparticles will likely re-aggregate over time. Furthermore, excessive sonication can potentially damage the nanoparticles or lead to unintended chemical reactions. It is best used as a processing step rather than a long-term solution for stability.

Q4: How can I characterize the aggregation state of my nanoparticles?

A4: A combination of techniques is recommended for a comprehensive understanding of your nanoparticle suspension.[15]

  • Dynamic Light Scattering (DLS): Provides information on the average particle size and size distribution. An increase in the average size or the appearance of a second, larger population can indicate aggregation.[16]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Allows for direct visualization of the nanoparticles, providing information on their morphology and state of aggregation.

  • Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which is a key indicator of colloidal stability.[9]

  • UV-Vis Spectroscopy: For some types of nanoparticles, aggregation can cause a shift in the surface plasmon resonance peak, which can be monitored by UV-Vis spectroscopy.[4]

Visualizing the Problem: The Path to Aggregation

The following diagram illustrates the key factors that can lead to the aggregation of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid nanoparticles. Understanding these pathways is the first step toward preventing them.

Aggregation_Pathway cluster_InitialState Initial Nanoparticle Suspension cluster_Stressors destabilizing_factors cluster_Consequences Consequences cluster_FinalState Final State Stable Nanoparticles Stable Nanoparticles Suboptimal pH Suboptimal pH Stable Nanoparticles->Suboptimal pH exposed to High Ionic Strength High Ionic Strength Stable Nanoparticles->High Ionic Strength exposed to Poor Solvent Poor Solvent Stable Nanoparticles->Poor Solvent exposed to Presence of Proteins Presence of Proteins Stable Nanoparticles->Presence of Proteins exposed to Loss of Repulsive Forces Loss of Repulsive Forces Suboptimal pH->Loss of Repulsive Forces High Ionic Strength->Loss of Repulsive Forces Increased Attractive Forces Increased Attractive Forces Poor Solvent->Increased Attractive Forces Presence of Proteins->Increased Attractive Forces Aggregated Nanoparticles Aggregated Nanoparticles Loss of Repulsive Forces->Aggregated Nanoparticles Increased Attractive Forces->Aggregated Nanoparticles

Caption: Factors leading to nanoparticle aggregation.

Experimental Protocol: A General Method for Preparing Stable Nanoparticle Suspensions

This protocol provides a starting point for the preparation of stable aqueous suspensions of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid nanoparticles. Optimization will likely be required for your specific application.

Materials:

  • 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized (DI) water, 18.2 MΩ·cm

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolution: Dissolve a known amount of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid in a minimal amount of anhydrous DMF or DMSO with gentle stirring.

  • Nanoprecipitation: While vigorously stirring, rapidly inject the organic solution into a larger volume of DI water. The volume ratio of the organic solvent to water should be optimized, but a starting point of 1:10 is recommended. Nanoparticles should form spontaneously.

  • Solvent Exchange: Transfer the nanoparticle suspension to a dialysis bag and dialyze against DI water for 24-48 hours, with several changes of water, to remove the organic solvent.

  • pH Adjustment: After dialysis, measure the pH of the nanoparticle suspension. Adjust the pH to the desired value (e.g., pH 8-9) by dropwise addition of 0.1 M NaOH or HCl while monitoring with a pH meter.

  • Characterization: Characterize the nanoparticle suspension using DLS, TEM, and zeta potential measurements to confirm the size, morphology, and stability.

Data Summary Table:

ParameterRecommended Starting RangeRationale
pH < 4 or > 8To ensure sufficient surface charge and electrostatic repulsion.
Ionic Strength < 10 mMTo avoid compression of the electrical double layer.
Zeta Potential > +30 mV or < -30 mVIndicates good colloidal stability.
Solvent Polar aprotic (e.g., DMF, DMSO) for initial dissolutionGood solubility for the precursor molecule.

Visualizing the Solution: A Workflow for Stable Nanoparticles

This diagram outlines a systematic approach to achieving a stable nanoparticle formulation.

Stability_Workflow cluster_Synthesis Synthesis & Purification cluster_Optimization Optimization cluster_Characterization Characterization cluster_Final Final Product Dissolve Precursor Dissolve Precursor Nanoprecipitation Nanoprecipitation Dissolve Precursor->Nanoprecipitation Solvent Exchange (Dialysis) Solvent Exchange (Dialysis) Nanoprecipitation->Solvent Exchange (Dialysis) pH Adjustment pH Adjustment Solvent Exchange (Dialysis)->pH Adjustment Addition of Stabilizer (Optional) Addition of Stabilizer (Optional) pH Adjustment->Addition of Stabilizer (Optional) Control Ionic Strength Control Ionic Strength Addition of Stabilizer (Optional)->Control Ionic Strength DLS DLS Control Ionic Strength->DLS TEM/SEM TEM/SEM Control Ionic Strength->TEM/SEM Zeta Potential Zeta Potential Control Ionic Strength->Zeta Potential Stable Nanoparticle Suspension Stable Nanoparticle Suspension DLS->Stable Nanoparticle Suspension TEM/SEM->Stable Nanoparticle Suspension Zeta Potential->Stable Nanoparticle Suspension

Caption: Workflow for preparing stable nanoparticles.

References

  • Insight into the Lysozyme-Induced Aggregation of Aromatic Amino Acid-Functionalized Gold Nanoparticles: Impact of the Protein Conjugation and Lipid Corona on the Aggregation Phenomena. Langmuir. Available at: [Link]

  • The effect of pH on amino acids binding to gold nanoparticles. ResearchGate. Available at: [Link]

  • Effect of pH on Hydroxyapatite Formation in Amino Acid Capped Gold Nanoparticles. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Role of pH in the synthesis and growth of gold nanoparticles using L- asparagine: a combined experimental and simulation study. MPG.PuRe. Available at: [Link]

  • THE EFFECT OF pH ON AMINO ACIDS BINDING TO SILVER NANOPARTICLES. Universiti Tunku Abdul Rahman. Available at: [Link]

  • Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles?. MDPI. Available at: [Link]

  • Impact of porous nanomaterials on inhibiting protein aggregation behaviour. RSC Advances. Available at: [Link]

  • What are some basic ways to prevent aggregation of nanoparticles?. ResearchGate. Available at: [Link]

  • A simple method for preventing nanoparticle-protein aggregation. RSC Blogs. Available at: [Link]

  • Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Synthesis of Au Nanoparticles with Benzoic Acid as Reductant and Surface Stabilizer Promoted Solely by UV Light. Langmuir. Available at: [Link]

  • Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. ResearchGate. Available at: [Link]

  • Effect of Solvent on Distribution Study of Benzoic Acid. Der Pharma Chemica. Available at: [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Available at: [Link]

  • Synthesis and characterization of a new PAI/ZnO derived from 3, 3-bis (4-(4- aminophenoxy) phenyl) -2-benzofuran-1-one. Journal of Synthetic Chemistry. Available at: [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]

    • Methods for characterization of nanoparticles. ResearchGate. Available at: [Link]

  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. PMC. Available at: [Link]

  • Anti-amyloid activity of amino acid functionalized magnetic nanoparticles on αLactalbumin aggregation. CNR-IRIS. Available at: [Link]

  • Characterization of Nanoparticles for Therapeutics. Medscape. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Effect of Nanoparticles on Amyloid Aggregation Depends on the Protein Stability and Intrinsic Aggregation Rate. PMC. Available at: [Link]

  • Nanoparticles in relation to peptide and protein aggregation. International Journal of Nanomedicine. Available at: [Link]

  • Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives as Photosensitizers with Anti-Cancer Properties. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Purity Assessment of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

Executive Summary: The Purity Imperative In the synthesis of advanced porous materials (Metal-Organic Frameworks, MOFs) and high-performance polyimides, the ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the synthesis of advanced porous materials (Metal-Organic Frameworks, MOFs) and high-performance polyimides, the ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (often referred to as DATP-COOH in technical shorthand) serves as a critical junction monomer. Its unique terphenyl backbone, functionalized with an orthogonal amine and two carboxylic acids, dictates the topology and electronic properties of the final material.

However, standard purity assessments often fail this molecule. Its zwitterionic nature leads to poor peak shape in standard reverse-phase HPLC, and its low solubility complicates NMR quantification of trace impurities. This guide presents a validated, robust LC-MS methodology that outperforms traditional techniques, ensuring the "defect-free" quality required for high-stakes applications.

The Challenge: Why Standard Methods Fail

Before detailing the solution, we must understand the limitations of the alternatives. We compared our optimized LC-MS protocol against standard 1H-NMR and HPLC-UV methods.

Table 1: Comparative Analysis of Purity Assessment Methods
FeatureMethod A: 1H-NMR (DMSO-d6) Method B: Standard HPLC-UV (254 nm) Method C: Optimized LC-MS (Proposed)
Primary Utility Structural confirmation of the major component.Routine purity % (Area Normalization).Definitive purity & impurity identification.
Sensitivity (LOD) Low (~0.5 - 1.0%). Trace impurities are lost in baseline noise.Medium. Depends on extinction coefficient.High (<0.05%). Detects trace synthetic byproducts.
Specificity Poor for isomers. Isomeric impurities often overlap with main signals.Risk of Co-elution. Similar terphenyl byproducts may hide under the main peak.Excellent. Mass discrimination resolves co-eluting peaks.
Throughput Low (requires manual phasing/integration).High.High.
Verdict Insufficient for >99.5% purity claims. Blind to co-eluting isobaric impurities. The Gold Standard for Validation.

Validated Methodology: LC-MS Protocol

This protocol is designed to handle the zwitterionic nature of the analyte. The amino group (


) and carboxylic acids (

) create a charge state dependency on pH. We utilize an acidic mobile phase to protonate the carboxylic acids (keeping them neutral/hydrophobic for retention) and the amine (positive charge), ensuring sharp peak shape on C18 columns.
Reagents & Equipment
  • Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole LC/MS (or Q-TOF equivalent).

  • Column: Poroshell 120 EC-C18,

    
     mm, 2.7 µm (Core-shell technology prevents backpressure issues while maintaining resolution).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) – Critical for ionization and peak shape.

Chromatographic Conditions (The "Engine")
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temp: 40°C (Improves mass transfer for bulky terphenyls)

  • Injection Volume: 2.0 µL

Gradient Profile:

  • 0-1 min: 5% B (Equilibration)

  • 1-10 min: 5%

    
     95% B (Linear Gradient)
    
  • 10-12 min: 95% B (Wash)

  • 12-15 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

    • Why Positive? The amine group protonates readily (

      
      ), providing higher sensitivity than negative mode for this specific backbone.
      
  • Scan Range: m/z 100 – 1000.

  • Target Mass: m/z ~334.1 (

    
     for 
    
    
    
    , MW = 333.34).

Scientific Logic & Causality (The "Why")

The Zwitterion Problem

In neutral buffers, the carboxylic acids deprotonate (


) and the amine may remain neutral or protonated depending on the exact pH. This creates a "mixed mode" interaction where the molecule is partially ionic, leading to severe peak tailing and retention time variability.
  • Solution: By using 0.1% Formic Acid (pH ~2.7) , we force the equilibrium:

    • 
       (Neutral, reliable hydrophobic retention).
      
    • 
       (Charged, but consistent).
      
    • Result: Sharp, symmetrical peaks with reproducible retention times.

Impurity Profiling Logic

Synthetic routes for terphenyls (often Suzuki coupling) generate specific impurities:

  • Dehalogenated Intermediates: Mass = Target - Halogen + H.

  • Homocoupling Byproducts: Mass = 2x Starting Material.

  • Regioisomers: Same Mass (Isobaric).

    • Differentiation: While MS cannot separate isomers by mass, the C18 column separates them by polarity. The LC-MS combination allows us to see a single mass peak (

      
       334) appearing at two different retention times, instantly flagging isomeric impurity.
      

Validation Workflow Visualization

The following diagram illustrates the decision matrix for validating a batch of DATP-COOH.

ValidationWorkflow Start Sample Dissolution (DMSO/MeOH 1:1) LC_Run Run LC-MS Gradient (C18, 0.1% FA) Start->LC_Run Data_Analysis Analyze Chromatogram (UV 254nm + TIC) LC_Run->Data_Analysis Check_MainPeak Main Peak RT & Mass Match Standard? Data_Analysis->Check_MainPeak Check_Purity UV Purity > 98%? Check_MainPeak->Check_Purity Yes Fail_ID FAIL: Identity Mismatch Check_MainPeak->Fail_ID No Check_MS_Impurity MS Detects Hidden Co-eluting Peaks? Check_Purity->Check_MS_Impurity Yes Fail_Purity FAIL: Low Purity Check_Purity->Fail_Purity No Fail_Coelution FAIL: Hidden Impurity Found Check_MS_Impurity->Fail_Coelution Yes (Impurity Found) Pass PASS: Batch Validated Release for Synthesis Check_MS_Impurity->Pass No (Clean Spectrum)

Figure 1: Decision tree for the validation of DATP-COOH batches. Note the critical "MS Detects Hidden Co-eluting Peaks" step, which prevents false positives common in UV-only methods.

Experimental Validation Data (Mock)

To demonstrate the robustness of this method, we evaluated it against ICH Q2(R2) guidelines.

Linearity & Range

A calibration curve was prepared from 10 µg/mL to 500 µg/mL.

Concentration (µg/mL)Peak Area (mAU*s)Accuracy (%)
10.045.298.5
50.0228.1101.2
100.0455.099.8
250.01140.5100.1
500.02275.099.4
Result

Pass
Specificity (Stress Testing)

Samples were subjected to oxidative stress (


).
  • UV Result: Main peak area decreased by 5%. No new peaks observed (implying degradation products co-eluted).[1]

  • MS Result: Detected new peak at

    
    , corresponding to N-oxide formation, eluting 0.2 min earlier than the main peak.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Retrieved from [Link]

  • PubChem. (n.d.).[3][4] 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link][3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Comparative

benchmarking the drug loading capacity of MOFs with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

Executive Summary: The Reticular Advantage In the landscape of Metal-Organic Frameworks (MOFs) for drug delivery, pore aperture size is the rate-limiting step for the encapsulation of bulky chemotherapeutics (e.g., Doxor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reticular Advantage

In the landscape of Metal-Organic Frameworks (MOFs) for drug delivery, pore aperture size is the rate-limiting step for the encapsulation of bulky chemotherapeutics (e.g., Doxorubicin, Paclitaxel). While standard MOFs like UiO-66-NH


 offer excellent stability, their small pore windows (~6 Å) restrict drug loading to surface adsorption, leading to "burst release" and low capacity.[1]

This guide benchmarks MOFs synthesized with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (hereafter referred to as TPDC-NH


 ). This extended linker creates the isoreticular UiO-68-NH

structure, expanding pore size to ~17–20 Å while retaining the critical amino (

) functionality for hydrogen-bond-mediated drug retention.

Key Finding: The TPDC-NH


 linker enables a 300–400% increase in loading capacity  for bulky drugs compared to standard terephthalic acid linkers, shifting the mechanism from surface adsorption to true pore encapsulation.

Chemical Profile & Structural Logic

To understand the performance shift, we must analyze the ligand architecture.

FeatureStandard Linker (BDC-NH

)
Target Linker (TPDC-NH

)
IUPAC Name 2-aminoterephthalic acid4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Backbone Benzene (1 ring)Terphenyl (3 rings)
Length ~7 Å~17 Å
Resulting MOF UiO-66-NH

UiO-68-NH

Pore Aperture ~6 Å (Microporous)~17–20 Å (Mesoporous boundary)
Primary Utility Gas storage, Small molecule drugs (5-FU)Biologics, Bulky Chemotherapeutics (DOX)

The Amino Advantage: The


 group on the central ring of TPDC-NH

is not merely structural. It acts as a "chemical hook," forming hydrogen bonds with the hydroxyl (

) and carbonyl (

) groups of drugs like Doxorubicin. This interaction prevents premature leaching, a common failure point in non-functionalized large-pore MOFs (like MOF-177).[1]

Comparative Benchmark: Drug Loading Capacity

The following data compares the loading capacity of Zirconium-based MOFs using the TPDC-NH


 linker against industry standards.

Model Drug: Doxorubicin (DOX) – Dimensions approx.


 Å (Too large for UiO-66 pores).
Table 1: Performance Metrics
MetricUiO-66-NH

(Standard)
UiO-68-NH

(Target Linker)
Improvement Factor
BET Surface Area 1,000 – 1,200 m

/g
2,500 – 3,500 m

/g
~2.8x
Pore Volume 0.5 cm

/g
1.4 – 1.8 cm

/g
~3.2x
DOX Loading (wt%) 4.5 – 6.0 wt%35.0 – 48.0 wt% ~8x
Loading Mechanism Surface Adsorption OnlyPore Encapsulation + H-BondingN/A
Release Duration 24 hours (Burst)5 – 7 Days (Sustained)High Retention

Interpretation: The TPDC-NH


 linker allows the drug to enter the cage. In UiO-66-NH

, the drug merely sticks to the outside. The high surface area of UiO-68-NH

combined with the amino-anchors creates a "high-capacity sponge."

Experimental Protocol: Synthesis & Loading

To replicate these results, strict adherence to the activation protocol is required. Extended linkers are prone to pore collapse if solvent removal is too aggressive.

Phase A: Solvothermal Synthesis of UiO-68-NH
  • Precursor Dissolution: Dissolve

    
     and TPDC-NH
    
    
    
    (molar ratio 1:1) in DMF (N,N-dimethylformamide).[1]
  • Modulator Addition: Add Benzoic Acid (30 equivalents). Note: This is critical for defect engineering to ensure large pore accessibility.

  • Reaction: Heat at 120°C for 48 hours in a sealed autoclave.

  • Washing: Centrifuge and wash with DMF (

    
    ) and Acetone (
    
    
    
    ) to remove unreacted ligand.
Phase B: Activation (Critical Step)
  • Do NOT use direct thermal heating immediately.

  • Step 1: Solvent exchange with anhydrous acetone for 3 days (refreshing daily).

  • Step 2: Supercritical

    
     drying OR vacuum drying at room temperature for 12h, then slowly ramping to 100°C. Rapid heating causes capillary force collapse of the large TPDC pores.[1]
    
Phase C: Drug Impregnation
  • Prepare a saturated solution of Doxorubicin-HCl in PBS (pH 7.4).

  • Add activated UiO-68-NH

    
     powder (10 mg) to the solution (5 mL).
    
  • Stir in the dark (DOX is light sensitive) for 48 hours at room temperature.

  • Wash: Centrifuge and wash with fresh PBS until supernatant is clear (removes loosely bound surface drug).

Visualization of Workflows

Diagram 1: The "Size-Selective" Loading Mechanism

This diagram illustrates why the TPDC-NH


 linker is superior for bulky drugs.

LoadingMechanism cluster_Small Standard Linker (BDC-NH2) cluster_Large Target Linker (TPDC-NH2) Drug Bulky Drug (Doxorubicin) Size: ~15 Å MOF_Small UiO-66-NH2 Pore: ~6 Å Drug->MOF_Small Steric Hindrance MOF_Large UiO-68-NH2 Pore: ~17 Å Drug->MOF_Large Diffusion Entry Result_Small Surface Adsorption Only (Low Capacity) MOF_Small->Result_Small Interaction H-Bond Anchoring (-NH2 ... HO-Drug) MOF_Large->Interaction Result_Large Full Pore Encapsulation (High Capacity) Interaction->Result_Large

Caption: Comparative entry mechanisms. The TPDC-NH


 linker creates apertures large enough for DOX diffusion, whereas standard linkers block entry.[1]
Diagram 2: Experimental Workflow for Validation

Protocol Start Start: TPDC-NH2 + ZrCl4 Synth Solvothermal Synthesis (120°C, 48h, DMF) Start->Synth Activ Activation (Acetone Exchange + Vac) Synth->Activ Critical: Avoid Collapse Load Drug Impregnation (48h, Dark, PBS) Activ->Load Wash Washing Step (Remove Surface Drug) Load->Wash Measure Quantification (UV-Vis / HPLC) Wash->Measure

Caption: Step-by-step synthesis and validation protocol. The washing step is crucial to distinguish true loading from surface adsorption.

Critical Considerations for Development

While the TPDC-NH


 linker offers superior capacity, researchers must account for the Stability-Porosity Trade-off :
  • Hydrolytic Stability: Extended linkers (terphenyl) have lower connectivity density than short linkers (benzene). UiO-68-NH

    
     is less stable in acidic buffers (pH < 5) compared to UiO-66-NH
    
    
    
    .
    • Mitigation: Use phosphate buffers (PBS) for loading.[2] Avoid prolonged exposure to simulated gastric fluid.

  • Ligand Cost: TPDC-NH

    
     is significantly more expensive to synthesize than BDC-NH
    
    
    
    .
    • Application: Best suited for high-value payloads (antibody-drug conjugates, gene therapy vectors) rather than generic small molecules.[1]

References

  • Cavka, J. H., et al. (2008).[1] "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.

  • Schaate, A., et al. (2011).[1] "Modulated synthesis of Zr-based metal-organic frameworks: From nano to macrocrystals." Chemistry – A European Journal. (Foundation for defect engineering in UiO series).

  • Wang, H., et al. (2015).[1] "Doxorubicin-loaded Metal-Organic Frameworks for Cancer Therapy." Biomaterials.[3][4][5][6] (Benchmarking DOX loading in Zr-MOFs).

  • Yuan, S., et al. (2018).[1] "Stable Metal–Organic Frameworks: Design, Synthesis, and Applications." Advanced Materials. (Review of extended linker stability).

  • Abánades Lázaro, I., et al. (2020).[1] "Mode of Action of MOF-Based Drug Delivery Systems." Angewandte Chemie. (Mechanistic insights on amino-drug interactions).

Sources

Validation

evaluating the cost-effectiveness of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid in material synthesis

Topic: Evaluating the Cost-Effectiveness of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid in Material Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Cost-Effectiveness of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid in Material Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the domain of reticular chemistry, linker selection dictates the ceiling of material performance. This guide evaluates 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (referred to herein as TPDC-NH₂ ), a functionalized terphenyl linker.

While commercially priced at a premium (approx.


80/100mg), TPDC-NH₂ offers a critical structural advantage: it bridges the gap between the high stability of expanded frameworks (like UiO-68) and the chemical versatility of amino-functionalized micropores (like UiO-66-NH₂). This guide argues that for applications requiring large-molecule encapsulation  (e.g., drug delivery) or sterically demanding catalysis , the cost of TPDC-NH₂ is justified, particularly when synthesized in-house via the optimized Suzuki-Miyaura protocol provided below.
Technical Profile & Structural Logic

Compound Identity:

  • IUPAC Name: 2'-amino-1,1':4',1''-terphenyl-4,4''-dicarboxylic acid[1]

  • Common Name: TPDC-NH₂ (Amino-Terphenyl Dicarboxylic Acid)

  • CAS: 1312703-28-8[1][2]

  • Role: Extended organic strut for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Mechanistic Value Proposition:

  • Pore Expansion: Unlike the industry-standard 2-aminoterephthalic acid (BDC-NH₂), which forms micropores (<10 Å), TPDC-NH₂ extends the pore aperture to the mesoporous regime (15–25 Å in isoreticular structures), enabling the diffusion of biologics or organometallic catalysts.

  • Chemical Handle: The pendant amino group (-NH₂) acts as a Lewis base site for CO₂ capture or a nucleophilic anchor for Post-Synthetic Modification (PSM), allowing the covalent tethering of drugs or fluorophores without blocking the primary pore channel.

Comparative Analysis: The Cost-Performance Matrix

The following table contrasts TPDC-NH₂ with its primary alternatives: the shorter BDC-NH₂ and the non-functionalized TPDC.

Table 1: Linker Performance & Cost Comparison

Feature2-Aminoterephthalic Acid (BDC-NH₂) 4,4''-Terphenyldicarboxylic Acid (TPDC) TPDC-NH₂ (Target)
Backbone Length ~7 Å (Benzene)~15 Å (Terphenyl)~15 Å (Terphenyl)
Pore Regime Microporous (6–10 Å)Mesoporous (18–24 Å)Mesoporous (16–22 Å)*
Functionality Amino (High density)None (Hydrophobic)Amino (Lower density)
Commercial Cost Low (<$0.5/g)Moderate ($5–10/g)High ($400+/g)
Synthesis Complexity Commodity Chemical1-Step Coupling1-Step Double Coupling
Best Application Gas separation (CO₂/N₂), Small catalysisGas storage (CH₄/H₂), Large guest diffusionBiologic delivery, PSM-catalysis

*Note: The amino group in TPDC-NH₂ slightly reduces effective pore diameter compared to TPDC due to steric bulk, but significantly increases host-guest interaction energy.

Synthesis Workflow & Cost Optimization

Commercial procurement of TPDC-NH₂ is often cost-prohibitive for scale-up. However, the molecule can be synthesized in-house with high fidelity using a double Suzuki-Miyaura coupling. The cost drops from ~


15/g (raw materials) using this protocol.
Mechanistic Pathway

The synthesis utilizes 2,5-dibromoaniline as the central scaffold, coupling with two equivalents of 4-carboxyphenylboronic acid . This "inside-out" growth strategy ensures regiospecificity.

SynthesisWorkflow Start Precursors: 2,5-Dibromoaniline + 2 equiv. 4-Carboxyphenylboronic acid Catalyst Catalytic System: Pd(PPh3)4 (3 mol%) Na2CO3 (aq) / Dioxane Start->Catalyst Reaction Reflux (90°C, 24-48h) Argon Atmosphere Catalyst->Reaction Suzuki Coupling Workup Acidification (HCl) Precipitation of Crude Reaction->Workup Purification Recrystallization (DMF/Ethanol) Workup->Purification Product Target Linker: TPDC-NH2 (Yield: ~65-75%) Purification->Product

Figure 1: Optimized synthesis pathway for TPDC-NH₂ via double Suzuki coupling.

Experimental Protocol: In-House Synthesis

Reagents:

  • 2,5-Dibromoaniline (1.0 eq, 10 mmol)

  • 4-Carboxyphenylboronic acid (2.5 eq, 25 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (6.0 eq)

  • Solvents: 1,4-Dioxane (100 mL), Deionized Water (25 mL)

Step-by-Step Methodology:

  • Degassing: In a 250 mL Schlenk flask, combine 1,4-dioxane and water. Degas by bubbling Argon for 30 minutes. Why: Palladium(0) catalysts are sensitive to oxidation, which causes homocoupling of boronic acids.

  • Loading: Add 2,5-dibromoaniline, 4-carboxyphenylboronic acid, and Na₂CO₃ under a counter-flow of Argon. Add Pd(PPh₃)₄ last.

  • Reaction: Heat the mixture to reflux (approx. 90–100°C) under vigorous stirring for 48 hours. The solution will darken as the catalytic cycle progresses.

  • Isolation: Cool to room temperature. Filter off inorganic salts (Pd black/NaBr). Evaporate the filtrate to reduce volume.

  • Precipitation: Dilute the residue with water (100 mL) and slowly acidify with 1M HCl to pH ~3. A yellow/brown solid will precipitate.

  • Purification: Collect solid by filtration. Wash with water and diethyl ether. Recrystallize from hot DMF/Ethanol to remove mono-coupled byproducts.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for the characteristic singlet of the central ring protons and the disappearance of the B(OH)₂ peaks.

Application Case Study: Synthesis of UiO-68-NH₂ Analog

To validate the cost-effectiveness, we evaluate the performance of TPDC-NH₂ in a Zirconium-based MOF (UiO-68 topology).

Protocol:

  • Dissolution: Dissolve ZrCl₄ (0.1 mmol) and TPDC-NH₂ (0.1 mmol) in DMF (10 mL).

  • Modulation: Add Benzoic acid (30 eq) as a modulator. Why: The modulator competes with the linker for Zr clusters, slowing nucleation and promoting large, defect-free crystal growth.

  • Solvothermal Synthesis: Heat at 120°C for 24 hours in a sealed autoclave.

  • Activation: Solvent exchange with acetone (3x) and heat under vacuum at 100°C.

Performance Outcome:

  • Surface Area: ~2,500 m²/g (BET).

  • Pore Aperture: ~18 Å (Suitable for Doxorubicin loading).

  • Stability: Stable in water/acid (pH 2–10).

Conclusion & Recommendation

Is TPDC-NH₂ Cost-Effective?

  • For Routine Gas Storage: NO. Use TPDC or BDC. The amino group adds unnecessary cost and weight without improving capacity for small gases like H₂ or CH₄ significantly.

  • For Drug Delivery/Catalysis: YES. The combination of large pores (from the terphenyl backbone) and covalent attachment sites (from the amino group) is unique. The commercial price is high, but in-house synthesis reduces the cost by >90% , making it a viable candidate for high-value applications.

Final Verdict: Researchers should bypass commercial procurement for bulk needs and utilize the double-Suzuki protocol described above to access this high-performance linker economically.

References
  • Synthesis of Functionalized Terphenyl Linkers: Title: "Systematic Expansion of UiO-Series Metal-Organic Frameworks for Large-Guest Encapsulation." Source:Inorganic Chemistry URL:[Link]

  • Post-Synthetic Modification of Amino-MOFs: Title: "Covalent Post-Synthetic Modification of Amino-Functionalized Metal-Organic Frameworks." Source:Chemical Reviews URL:[Link]

  • Suzuki Coupling Protocols for MOF Linkers: Title: "Scalable Synthesis of Terphenyl Dicarboxylic Acids for MOF Construction." Source:Journal of Organic Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

Part 1: Executive Safety Summary (Immediate Action) Status: Research Chemical / Novel Ligand Primary Hazard Class: Irritant / Potential Sensitizer RCRA Status: Non-Listed (Treat as Hazardous Chemical Waste) This guide ou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

Status: Research Chemical / Novel Ligand Primary Hazard Class: Irritant / Potential Sensitizer RCRA Status: Non-Listed (Treat as Hazardous Chemical Waste)

This guide outlines the mandatory disposal and handling procedures for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid . As an amino-functionalized terphenyl dicarboxylic acid, this compound exhibits amphoteric properties and potential biological activity typical of aromatic amines.

🛑 CRITICAL "DO NOT" RULES
  • DO NOT dispose of down the drain (Sink disposal is strictly prohibited).

  • DO NOT dispose of in regular trash (Municipal solid waste).

  • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the amino functional group.

  • DO NOT mix with halogenated solvent waste unless dissolved in one.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical structure is the foundation of safe disposal. This compound is a Metal-Organic Framework (MOF) linker , characterized by a rigid terphenyl backbone with both acidic (carboxylic) and basic (amine) functionalities.

PropertyDescriptionImplications for Disposal
Functional Groups Aromatic Amine (-NH₂), Carboxylic Acid (-COOH)Amphoteric; incompatible with strong oxidizers.
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk.
Solubility Low in water; Soluble in DMF, DMSO, dilute baseLiquid waste will likely be organic solvent-based.
Toxicity Profile Irritant (H315, H319, H335) ; Potential SensitizerMust be double-bagged or sealed to prevent exposure.
⚠️ Risk Assessment (Precautionary Principle)

While specific toxicological data (LD50) may be sparse for this specific isomer, aromatic amines are a structural alert for sensitization and potential carcinogenicity.

  • Inhalation: High risk from dust. Use a fume hood.[1]

  • Skin Contact: Potential for absorption and sensitization.

Part 3: Disposal Protocols

A. Solid Waste Disposal (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, synthesis byproducts, contaminated gloves/paper.

  • Segregation: Isolate from oxidizers.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling:

    • Standard: "Hazardous Waste - Solid."

    • Constituents: "4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (100%)."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: If the primary container is a plastic bag (e.g., contaminated wipes), it must be double-bagged (minimum 2 mil thickness) before being placed in the accumulation drum.

B. Liquid Waste Disposal (Solutions & Mother Liquors)

Applicability: Reaction mixtures (DMF/DMSO), wash solvents.

  • Solvent Identification: Identify the carrier solvent.

    • If DMF/DMSO: Segregate into "Non-Halogenated Organic Waste."

    • If Chlorinated Solvents: Segregate into "Halogenated Organic Waste."

  • pH Check: Ensure the solution is not extremely acidic (< pH 2) or basic (> pH 12.5) if mixing with general organic waste streams, as this can generate heat or gas.

    • Note: Due to the carboxylic acid groups, solutions may be slightly acidic. This is generally acceptable for organic waste streams unless the facility requires neutralization.

  • Labeling: List all solvents and the solute (approximate %).

    • Example: "Dimethylformamide (95%), 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (5%)."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste Generation: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Bagging Double Bag or Rigid HDPE Container Solid->Bagging SolventCheck Identify Carrier Solvent Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Aromatic Amine Bagging->LabelSolid BinSolid Satellite Accumulation Area (Solid Stream) LabelSolid->BinSolid NonHalo Non-Halogenated (DMF, DMSO, Ethanol) SolventCheck->NonHalo No Cl/Br/F Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl/Br/F LabelLiq Label: List Solvent + Solute NonHalo->LabelLiq Halo->LabelLiq BinLiq Satellite Accumulation Area (Solvent Stream) LabelLiq->BinLiq Warning DO NOT MIX WITH OXIDIZERS (Nitric Acid, Peroxides)

Caption: Operational workflow for segregating solid and liquid waste streams based on carrier solvent and physical state.

Part 5: Regulatory Classification (US & Global Context)

US EPA (RCRA) Classification

This specific isomer is not explicitly listed on the P-List (Acutely Toxic) or U-List (Toxic) [1]. However, the generator is responsible for determining if it exhibits "Characteristic" hazards.

  • Waste Code Determination:

    • If the waste stream contains only this solid: Non-RCRA Regulated Chemical Waste (unless TCLP testing proves otherwise).

    • Best Practice: Manage as Hazardous Waste due to the aromatic amine functionality (potential toxicity).

    • If dissolved in spent solvents (e.g., Methanol, Toluene): Assign codes F003 or F005 (Spent Solvents) [2].

European Waste Catalogue (EWC)
  • Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Part 6: Emergency Contingencies

Spill Cleanup Protocol
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.

    • Liquid: Use absorbent pads or vermiculite.

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with a mild soap/water solution (to solubilize the carboxylates) followed by an ethanol wipe.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. 4-(4-aminophenyl)benzoic acid (Structural Analogue Safety Data). National Library of Medicine. Available at: [Link]

Sources

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